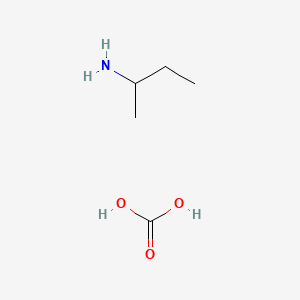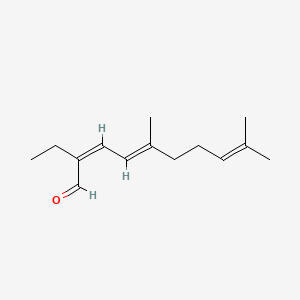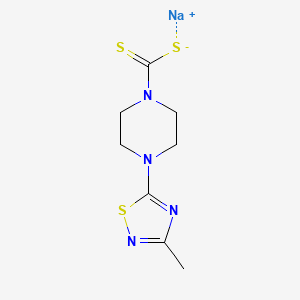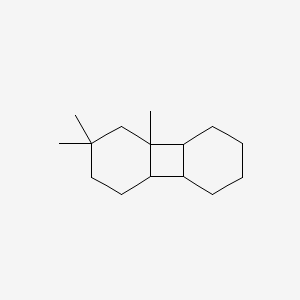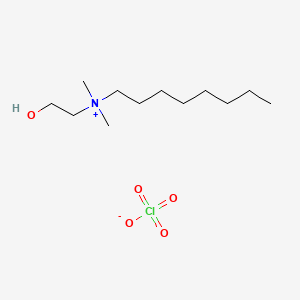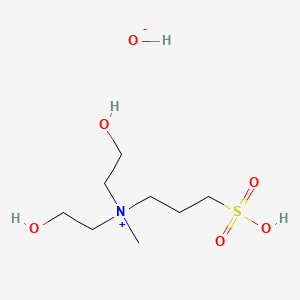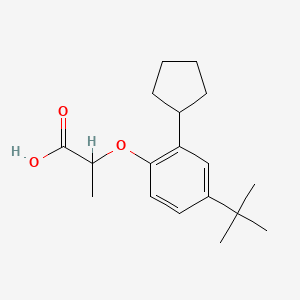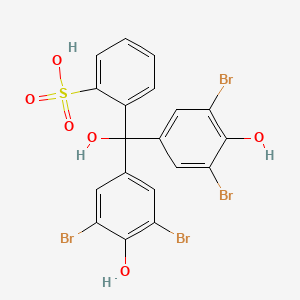
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with phenol derivatives under controlled conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or nitrous acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenolic compounds.
Substitution: Amino or nitro-substituted phenolic compounds.
Scientific Research Applications
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane
- 2,5-Dibromo-3,4-dihexylthiophene
- 3,5-Dibromo-4-hydroxybenzoic acid
Uniqueness
2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid is unique due to its combination of multiple bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71617-24-8 |
|---|---|
Molecular Formula |
C19H12Br4O6S |
Molecular Weight |
688.0 g/mol |
IUPAC Name |
2-[bis(3,5-dibromo-4-hydroxyphenyl)-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H12Br4O6S/c20-12-5-9(6-13(21)17(12)24)19(26,10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)30(27,28)29/h1-8,24-26H,(H,27,28,29) |
InChI Key |
MKXKLZXWKMTVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C(=C2)Br)O)Br)(C3=CC(=C(C(=C3)Br)O)Br)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
